Ethyl 1-Methylimidazole-4-carboxylate
Overview
Description
Ethyl 1-Methylimidazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of substituted imidazoles, such as this compound, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring substituted at position 1 . The InChI code for this compound is 1S/C7H10N2O2/c1-3-11-7(10)6-4-9(2)5-8-6/h4-5H,3H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 154.17 .Scientific Research Applications
Ionic Liquids and Synthesis Methodologies
- Ionic Liquid as Catalyst : The use of 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) has been demonstrated to catalyze the efficient synthesis of 2-aryl-4,5-diphenyl imidazoles under ultrasonic irradiation, highlighting its role as a mild and effective catalyst for organic synthesis (Zang et al., 2010).
Antimicrobial and Antifungal Applications
- Antimicrobial Study : Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were evaluated for their antimicrobial activities against various strains of bacteria and fungi, indicating its potential as a basis for developing new antimicrobial agents (Desai et al., 2019).
Anticancer Activities
- Novel Anticancer Agents : Some novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives have shown significant inhibitory activities against colon carcinoma cells (HCT‐116) and hepatocellular carcinoma cells (Hep‐G2), pointing towards their potential application in cancer treatment (Abdel‐Aziz et al., 2009).
Corrosion Inhibition
- Steel Corrosion Inhibition : The 1-ethyl-3-methylimidazolium dicyanamide (EMID) has been studied for its efficiency against mild steel corrosion in acidic environments, demonstrating the potential of ethyl 1-methylimidazole derivatives in protecting metals from corrosion (Tüken et al., 2012).
Ionic Liquids in CO2 Reduction
- CO2 Reduction : Studies on 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim][Tf2N]) have revealed its ability to modulate the electrochemical reduction of CO2, promoting the formation of carbon monoxide over oxalate anion, which opens up new avenues for CO2 utilization and reduction strategies (Sun et al., 2014).
Esterification Reactions
- Esterification of Ionic Liquids : A facile reaction of 1-ethyl-3-methylimidazolium acetate ([EMIm]Ac) with dichloromethane has been exploited for mild, solvent-free esterification with other carboxylate-based ionic liquids and alkyl halides, showcasing the versatility of ethyl 1-methylimidazole derivatives in synthetic chemistry applications (Zhao et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-methylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-9(2)5-8-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPCWFKNFJRMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341433 | |
Record name | Ethyl 1-Methylimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41507-56-6 | |
Record name | Ethyl 1-Methylimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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